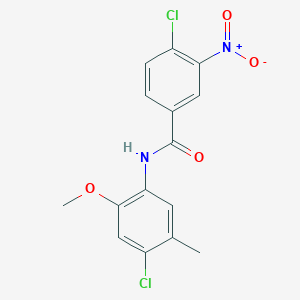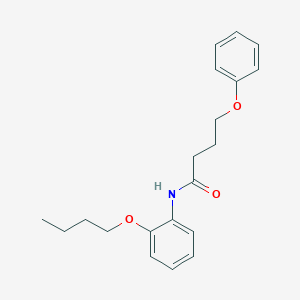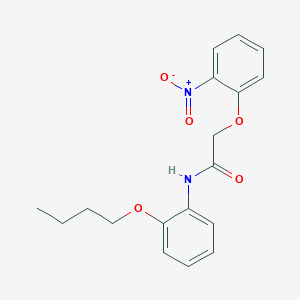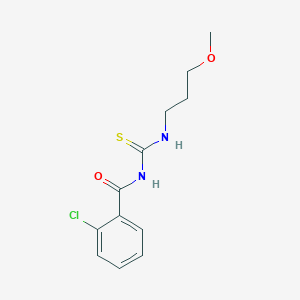
N-(2-chlorobenzoyl)-N'-(3-methoxypropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzoyl)-N'-(3-methoxypropyl)thiourea is a chemical compound that belongs to the class of thiourea derivatives. It is also known as CBPTU and has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of CBPTU is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA synthesis and repair. CBPTU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CBPTU has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cancer cells, which may contribute to its antitumor activity. CBPTU has also been shown to decrease the levels of inflammatory cytokines in the blood, which may have implications for its use in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CBPTU has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent antitumor and antibacterial activity. However, CBPTU also has some limitations. It is not very soluble in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on CBPTU. One area of interest is the development of CBPTU-based anticancer drugs. Studies have shown that CBPTU has potent antitumor activity, and further research may lead to the development of more effective and targeted anticancer drugs. Another area of interest is the use of CBPTU as a corrosion inhibitor for metal surfaces. Research in this area may lead to the development of more environmentally friendly corrosion inhibitors. Additionally, further research is needed to fully understand the mechanism of action of CBPTU and its potential applications in treating inflammatory diseases.
Synthesemethoden
CBPTU can be synthesized by reacting 2-chlorobenzoyl isothiocyanate with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction results in the formation of CBPTU as a white crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
CBPTU has been studied for its potential applications in scientific research. It has been shown to have antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. CBPTU has also been found to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, CBPTU has been studied for its potential use as a corrosion inhibitor for metal surfaces.
Eigenschaften
Molekularformel |
C12H15ClN2O2S |
|---|---|
Molekulargewicht |
286.78 g/mol |
IUPAC-Name |
2-chloro-N-(3-methoxypropylcarbamothioyl)benzamide |
InChI |
InChI=1S/C12H15ClN2O2S/c1-17-8-4-7-14-12(18)15-11(16)9-5-2-3-6-10(9)13/h2-3,5-6H,4,7-8H2,1H3,(H2,14,15,16,18) |
InChI-Schlüssel |
SUNCRAXKAHGZPX-UHFFFAOYSA-N |
SMILES |
COCCCNC(=S)NC(=O)C1=CC=CC=C1Cl |
Kanonische SMILES |
COCCCNC(=S)NC(=O)C1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)
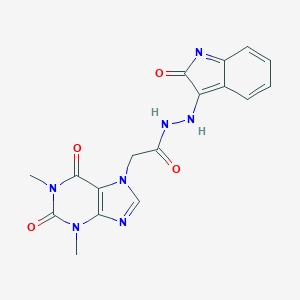
![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide](/img/structure/B255040.png)
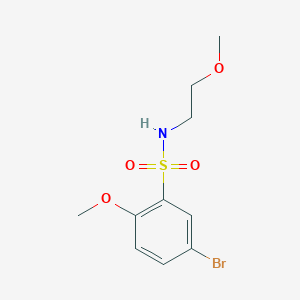
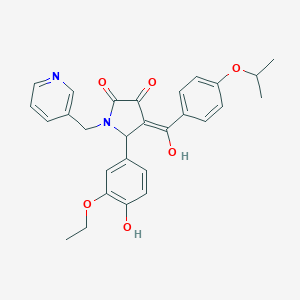
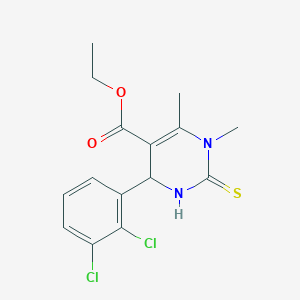
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255066.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255067.png)
![2-(4-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)
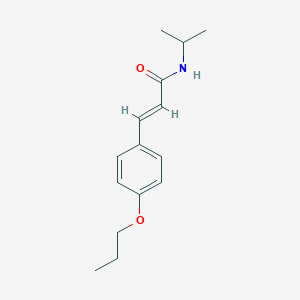
![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)
